molecular formula C7H9N3O4 B1618754 2,4-Dimethoxy-6-methyl-5-nitropyrimidine CAS No. 30561-09-2

2,4-Dimethoxy-6-methyl-5-nitropyrimidine

Cat. No.: B1618754
CAS No.: 30561-09-2
M. Wt: 199.16 g/mol
InChI Key: LYLVLMFQGBVGIE-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-methyl-5-nitropyrimidine is an organic compound with the molecular formula C7H9N3O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-methyl-5-nitropyrimidine typically involves the nitration of 2,4-dimethoxy-6-methylpyrimidine. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups into the pyrimidine ring.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of methoxy groups with other substituents.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2,4-Dimethoxy-6-methyl-5-nitropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-methyl-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-6-methyl-5-nitropyrimidine
  • 2,4-Dimethoxy-6-methylpyrimidine
  • 2,4-Dimethoxy-5-nitropyrimidine

Uniqueness

2,4-Dimethoxy-6-methyl-5-nitropyrimidine is unique due to the presence of both methoxy and nitro groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2,4-dimethoxy-6-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-5(10(11)12)6(13-2)9-7(8-4)14-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLVLMFQGBVGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344608
Record name 2,4-Dimethoxy-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30561-09-2
Record name 2,4-Dimethoxy-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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